molecular formula C14H16N2O2 B6156994 1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1368292-25-4

1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6156994
CAS No.: 1368292-25-4
M. Wt: 244.29 g/mol
InChI Key: LWHUBDCPRHXSBA-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 4-position and a bulky 4-tert-butylphenyl substituent at the 1-position.

Properties

CAS No.

1368292-25-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)11-4-6-12(7-5-11)16-9-10(8-15-16)13(17)18/h4-9H,1-3H3,(H,17,18)

InChI Key

LWHUBDCPRHXSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Claisen Condensation and Ring-Closure Pathways

The method described in WO2014120397A1 for ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate provides a foundational framework. Adapting this approach involves:

  • Claisen condensation : Reacting tert-butylphenylacetate with difluoroacetate esters to form a β-ketoester intermediate.

  • Acidification : Using in situ-generated carbonic acid (via CO₂ and water) to protonate the enolate, minimizing byproducts.

  • Orthoester coupling : Treating the β-ketoester with trialkyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.

  • Pyrazole cyclization : Reacting with methylhydrazine in a biphasic system (toluene/water) using weak bases like K₂CO₃ to enhance regioselectivity.

Key advantages include high yields (83.8% in analogous systems) and purity (>99.9%). However, introducing the bulky tert-butyl group may require modified reaction conditions to prevent steric hindrance during cyclization.

α,β-Unsaturated Ester Route

CN111362874B details an alternative using 2,2-difluoroacetyl halides and α,β-unsaturated esters. Transposed to the target molecule:

  • Michael addition : React 4-tert-butylphenyl α,β-unsaturated ester with difluoroacetyl chloride in the presence of triethylamine.

  • Hydrolysis : Treat with aqueous NaOH to yield a γ-difluoro-β-ketoacid intermediate.

  • Cyclocondensation : Use methylhydrazine and KI catalyst in a low-temperature (-30°C) biphasic system to form the pyrazole ring.

This method achieves 75.9% yield for similar structures but requires stringent temperature control to minimize isomer formation.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Data from both patents highlight the importance of solvent selection:

ParameterClaisen Routeα,β-Unsaturated Route
Solvent Toluene/petroleum etherDioxane/THF
Temp. Range -10°C to 105°C-30°C to 85°C
Yield 83.8%75.8%

The Claisen route’s use of toluene enhances solubility of aromatic intermediates, critical for accommodating the tert-butylphenyl group. Conversely, the α,β-unsaturated method’s low-temperature cyclization (-30°C) may help control regiochemistry but increases energy costs.

Base Selection and Regioselectivity

Weak bases (K₂CO₃, NaHCO₃) prove superior to strong bases in minimizing regioisomer formation:

This trend is attributed to the milder deprotonation kinetics of weak bases, which favor formation of the thermodynamically stable 1,4-regioisomer over kinetic products.

Proposed Synthetic Route for this compound

Building on these insights, a hybrid approach is proposed:

Step 1: Synthesis of 4-tert-Butylphenyl β-Ketoester
React ethyl 4-tert-butylphenylacetate with ethyl difluoroacetate via Claisen condensation under NaH catalysis. Quench with CO₂/H₂O to pH 6.5, achieving ∼78% yield (extrapolated from).

Step 2: Orthoester Coupling
Heat β-ketoester with triethyl orthoformate in acetic anhydride (110°C, 6 hr). Remove volatiles under vacuum to obtain alkoxymethylene intermediate.

Step 3: Cyclization
Add methylhydrazine in a toluene/water biphasic system with K₂CO₃ at -5°C. Maintain vigorous stirring for 2 hr to ensure complete reaction.

Step 4: Acid Hydrolysis
Reflux with 6M HCl in ethanol/water (3:1) to hydrolyze the ester to carboxylic acid.

Anticipated Challenges :

  • Steric effects from the tert-butyl group may slow cyclization kinetics.

  • Acid hydrolysis may require extended reaction times (24-48 hr) compared to methyl analogues.

Purification and Characterization

Both patents emphasize recrystallization for final purification:

MethodSolvent SystemPurity Achieved
Claisen RouteToluene/petroleum99.90%
Unsaturated Route40% ethanol/water99.60%

For the target compound, a 50% isopropanol/water system is recommended to balance solubility and crystallinity. NMR (¹H, ¹³C) and HPLC-MS should confirm regiochemistry and quantify isomeric impurities.

Industrial-Scale Considerations

Annual fungicide production exceeding 30,000 metric tons underscores the economic imperative for optimized syntheses. Key scalability factors include:

  • CO₂ Utilization : In situ carbonic acid generation reduces HCl waste vs. mineral acid quenching.

  • Solvent Recovery : Toluene and petroleum ether can be distilled and reused, lowering costs.

  • Catalyst Recycling : KI from the α,β-unsaturated route could be recovered via aqueous extraction .

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole-4-carboxylic acid derivatives vary significantly in their substituents, leading to differences in physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives
Compound Name Substituents at 1- and 3-Positions Key Functional Groups/Modifications Biological Activity/Application References
1-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid 1-(4-tert-butylphenyl) Bulky tert-butyl group Presumed intermediate for drug synthesis N/A
Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid) 1-(3-cyano-4-(2,2-dimethylpropoxy)phenyl) Cyano, alkoxy groups Potent xanthine oxidase inhibitor
JNJ-42041935 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl) Benzoimidazole core, trifluoromethoxy HIF prolyl hydroxylase inhibitor
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives 1-benzoyl, 3-phenyl Carbaldehyde group Antioxidant, anti-inflammatory
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(3-fluorophenyl), 5-CF3 Fluorophenyl, trifluoromethyl Medicinal chemistry intermediate
Key Observations :
  • Electron-Withdrawing Effects: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in , cyano in ) exhibit increased acidity at the carboxylic acid position, which may influence binding to enzymatic targets.
  • Biological Activity: Substituents dictate target specificity. For example, Y-700’s alkoxy and cyano groups enable potent xanthine oxidase inhibition , while JNJ-42041935’s benzoimidazole core contributes to selective HIF prolyl hydroxylase inhibition .
Key Insights :
  • Synthetic Efficiency : Microwave-assisted Vilsmeier-Haack reactions (e.g., in ) improve yield and reduce reaction time compared to conventional methods, which may apply to the synthesis of the target compound.
  • Activity Trends : Bulky substituents (e.g., tert-butyl) may reduce metabolic clearance but could also hinder binding to flat enzymatic active sites. Conversely, planar aromatic systems (e.g., benzoimidazole in ) enhance target engagement.

Biological Activity

1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound notable for its unique pyrazole structure, characterized by a tert-butyl group attached to a phenyl ring. Its molecular formula is C₁₀H₁₃N₂O₂, with a molecular weight of approximately 195.23 g/mol. This compound has garnered attention in scientific research due to its significant biological activity, particularly in anti-inflammatory and antimicrobial applications.

The presence of the carboxylic acid functional group at the 4-position of the pyrazole ring enhances its reactivity. This compound's lipophilicity, attributed to the tert-butyl group, may improve its bioavailability and efficacy in biological systems.

Research indicates that this compound interacts with specific enzymes and receptors involved in inflammatory pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt inflammatory mediators and microbial cell wall synthesis, suggesting potential therapeutic applications in treating inflammatory diseases and infections.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating various biochemical pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. The compound's structure allows it to disrupt microbial cell wall synthesis effectively, making it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting potential for treating inflammatory diseases.
Study 2 Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study 3 Investigated the interaction with specific enzymes involved in inflammation; results indicated a strong binding affinity, supporting its role as a potential therapeutic agent .

Synthetic Routes

Several synthetic methods have been developed for preparing this compound. These methods vary in yield and purity based on reaction conditions:

  • Method A : Utilizes hydrazine derivatives and appropriate acylating agents.
  • Method B : Involves cyclization reactions that incorporate tert-butyl groups into the pyrazole structure.

These synthetic routes contribute to the compound's versatility in research applications across chemistry and biology .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acidC₉H₁₁N₂O₂Methyl substitution at the 3-position enhances reactivity.
5-methyl-1H-pyrazole-4-carboxylic acidC₇H₈N₂O₂Methyl group at position 5 alters biological activity.
Tert-butyl 4-amino-1H-pyrazole-1-carboxylateC₉H₁₃N₃O₂Amino group introduces different reactivity patterns.

The unique combination of the tert-butyl group and phenyl substituent in this compound significantly influences its solubility, stability, and biological interactions compared to other similar compounds .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core. For example, ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate (a precursor) is synthesized via cyclization under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative . To ensure purity:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).
  • Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity (e.g., tert-butyl group at δ 1.3 ppm in ¹H NMR).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 289.1 for C₁₅H₁₇N₂O₂).
  • HPLC : Monitor reaction progress and quantify impurities (detection at 254 nm) .

Q. What are the primary biological targets or applications explored for this compound?

Preliminary studies suggest potential in:

  • Anticancer research : Apoptosis induction in leukemia cell lines (IC₅₀ ~10–50 μM).
  • Anti-inflammatory activity : COX-2 inhibition (in vitro assays).
  • Antimicrobial screening : Moderate activity against Gram-positive bacteria .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points.
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials and test under UV/visible light exposure .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during biological assays?

Methodological strategies :

  • Salt formation : React with sodium hydroxide to generate a sodium carboxylate salt.
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size) for sustained release .

Q. How to resolve conflicting biological activity data across studies?

Root causes :

  • Structural analogs : Compare with derivatives lacking the tert-butyl group (e.g., 1-(4-chlorophenyl) analogs show reduced activity) .
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Metabolic stability : Test hepatic microsome stability to rule out rapid degradation .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Continuous flow chemistry : Reduces reaction time (e.g., 2 hours vs. 12 hours in batch).
  • Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps (yield >85%).
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .

Q. How can computational modeling guide structural modifications for enhanced target binding?

  • Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355).
  • QSAR models : Correlate substituent electronegativity (e.g., tert-butyl vs. methyl) with IC₅₀ values.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon fluorination of the phenyl ring .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize derivatives with:

    PositionModificationsBiological Impact
    Pyrazole C-3Methyl vs. trifluoromethylAlters metabolic stability
    Phenyl ringFluoro/chloro substitutionEnhances lipophilicity (logP)
  • In vitro assays : Prioritize kinase profiling (e.g., JAK2, EGFR) to identify off-target effects .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to purported targets (e.g., COX-2) by measuring protein melting shifts.
  • CRISPR knockout : Compare activity in wild-type vs. target-knockout cell lines.
  • Isotope labeling : Use ¹⁴C-labeled compound for autoradiography in tissue sections .

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